An In-depth Technical Guide to the Chemical Properties and Applications of 1,12-Dodecanediol
An In-depth Technical Guide to the Chemical Properties and Applications of 1,12-Dodecanediol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,12-Dodecanediol (B52552), a long-chain aliphatic diol, is a versatile chemical compound with a growing range of applications across various industries, including pharmaceuticals, polymers, and cosmetics. Its unique molecular structure, featuring a flexible twelve-carbon backbone capped by hydroxyl groups at both ends, imparts a desirable combination of hydrophobicity and reactivity. This guide provides a comprehensive overview of the chemical and physical properties of 1,12-dodecanediol, detailed experimental protocols for its synthesis and analysis, and a summary of its key applications.
Chemical and Physical Properties
1,12-Dodecanediol is a white, crystalline solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₂₆O₂ | [2] |
| Molecular Weight | 202.33 g/mol | [2] |
| CAS Number | 5675-51-4 | [2] |
| Appearance | White crystalline solid/powder | [1][2] |
| Melting Point | 79-84 °C | [2] |
| Boiling Point | 188-190 °C at 12 mmHg | [2] |
| Density | 1.032 g/cm³ | [2] |
| Solubility | Insoluble in water and petroleum ether. Soluble in alcohol and warm ether. | [3][4] |
| Flash Point | 176 °C (348.8 °F) - closed cup | [5] |
| Autoignition Temperature | 300 °C |
Synthesis of 1,12-Dodecanediol
1,12-Dodecanediol can be synthesized through both chemical and biotechnological routes.
Chemical Synthesis: Reduction of Lauryl Lactone
A common chemical synthesis route involves the Baeyer-Villiger oxidation of cyclododecanone (B146445) to produce lauryl lactone, which is subsequently reduced to 1,12-dodecanediol.[6]
Experimental Protocol:
Step 1: Oxidation of Cyclododecanone to Lauryl Lactone [6]
-
Materials: Cyclododecanone, peracetic acid, and a suitable solvent (e.g., ethyl acetate).
-
Procedure:
-
Dissolve cyclododecanone in the solvent within a reaction vessel.
-
Slowly add peracetic acid to the solution while maintaining a controlled temperature.
-
Monitor the reaction progress using techniques like gas chromatography (GC) until the desired conversion of cyclododecanone is achieved.
-
Upon completion, the crude lauryl lactone can be isolated. By-products may include 12-hydroxydodecanoic acid and dodecanedioic acid.
-
Step 2: Reduction of Lauryl Lactone to 1,12-Dodecanediol [6]
-
Materials: Crude lauryl lactone, a reducing agent (e.g., hydrogen gas with a suitable catalyst like copper chromite), and a solvent (e.g., dioxane).
-
Procedure:
-
Charge a high-pressure reactor with the crude lauryl lactone, catalyst, and solvent.
-
Pressurize the reactor with hydrogen gas.
-
Heat the mixture to the target temperature and maintain pressure.
-
Monitor the reaction until the consumption of hydrogen ceases.
-
Cool the reactor, vent the excess hydrogen, and filter out the catalyst.
-
The resulting solution contains 1,12-dodecanediol, which can be purified by distillation or recrystallization.
-
Caption: Chemical synthesis of 1,12-dodecanediol from cyclododecanone.
Biotechnological Production using Escherichia coli
A more sustainable approach involves the whole-cell biotransformation of dodecane (B42187) to 1,12-dodecanediol using genetically engineered Escherichia coli.[2][3][7] This process utilizes a monooxygenase enzyme system.
Experimental Protocol: [2]
-
Microorganism: Recombinant E. coli expressing an alkane monooxygenase system (e.g., CYP153A from Marinobacter aquaeolei) and an alkane facilitator (AlkL) to improve substrate uptake.
-
Culture Medium: A suitable fermentation medium containing sources of carbon (e.g., glycerol), nitrogen, and other essential nutrients.
-
Procedure:
-
Pre-culture: Grow the recombinant E. coli strain in a small volume of culture medium overnight.
-
Fermentation: Inoculate a larger volume of fermentation medium in a bioreactor with the pre-culture.
-
Induction: When the cell density reaches a certain level, induce the expression of the monooxygenase and facilitator proteins with an appropriate inducer.
-
Biotransformation: After induction, feed a mixture of dodecane and 1-dodecanol (B7769020) to the culture. The cells will convert dodecane to 1-dodecanol and then to 1,12-dodecanediol.
-
Product Extraction: After the desired reaction time, extract the 1,12-dodecanediol from the culture broth using an organic solvent.
-
Purification: Purify the extracted 1,12-dodecanediol using techniques like column chromatography.
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Caption: Biotransformation pathway for 1,12-dodecanediol production in E. coli.
Characterization of 1,12-Dodecanediol
Standard analytical techniques are used to confirm the identity and purity of 1,12-dodecanediol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum of 1,12-dodecanediol typically shows a triplet corresponding to the protons of the two -CH₂OH groups, a multiplet for the adjacent -CH₂- groups, and a broad singlet for the bulk methylene (B1212753) protons in the middle of the chain.[8]
-
¹³C NMR: The carbon NMR spectrum will show distinct peaks for the carbon atoms of the hydroxyl-bearing methylene groups and the other methylene groups in the aliphatic chain.[5]
Infrared (IR) Spectroscopy
The IR spectrum of 1,12-dodecanediol is characterized by a broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the hydroxyl groups. Strong absorptions in the 2850-2950 cm⁻¹ region correspond to the C-H stretching of the methylene groups.
Applications of 1,12-Dodecanediol
The bifunctional nature of 1,12-dodecanediol makes it a valuable building block in various applications.
Polymer Synthesis
1,12-Dodecanediol serves as a monomer in the synthesis of polyesters and polyurethanes.[2][9] The long, flexible dodecamethylene chain imparts desirable properties such as increased flexibility, hydrophobicity, and improved thermal stability to the resulting polymers.
Experimental Protocol: Synthesis of Poly(1,12-dodecylene adipate)
-
Materials: 1,12-Dodecanediol, adipic acid, and a catalyst (e.g., titanium(IV) isopropoxide).
-
Procedure:
-
Combine equimolar amounts of 1,12-dodecanediol and adipic acid in a reaction vessel equipped with a mechanical stirrer and a distillation setup.
-
Add the catalyst.
-
Heat the mixture under a nitrogen atmosphere to initiate the esterification reaction, with the removal of water as a byproduct.
-
After the initial stage, apply a vacuum to facilitate the removal of the final traces of water and drive the polymerization to a high molecular weight.
-
The resulting polyester (B1180765) can be purified by precipitation in a non-solvent.
-
Caption: General workflow for the synthesis and characterization of polyesters.
Pharmaceuticals and Drug Development
In the pharmaceutical industry, 1,12-dodecanediol is explored as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) and as an excipient in drug formulations.[2][10] Its long hydrophobic chain can be functionalized to create molecules with specific biological activities. As an excipient, it can aid in the solubilization and improve the bioavailability of poorly soluble drugs.
Cosmetics and Personal Care
1,12-Dodecanediol is used in cosmetic formulations as an emollient, stabilizer, and viscosity-modifying agent.[2] It helps to improve the texture and feel of creams and lotions.
Other Industrial Applications
Other applications of 1,12-dodecanediol include its use in the production of:
-
Surfactants: The diol structure can be modified to create non-ionic surfactants.[2]
-
Lubricants: Its long aliphatic chain contributes to good lubricating properties.[2]
-
Fragrances: It can be used as a precursor in the synthesis of fragrance molecules.[3][4]
Safety and Handling
1,12-Dodecanediol is generally considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle it in a well-ventilated area and to wear personal protective equipment such as gloves and safety glasses.[8][11][12] For detailed safety information, refer to the Safety Data Sheet (SDS).
Conclusion
1,12-Dodecanediol is a valuable and versatile chemical with a broad spectrum of applications. Its well-defined chemical and physical properties, coupled with the availability of both chemical and sustainable biotechnological synthesis routes, make it an attractive building block for researchers and industry professionals. The detailed experimental approaches provided in this guide offer a starting point for the synthesis, characterization, and application of this important diol in various fields of research and development.
References
- 1. 1,12-Dodecanediol | C12H26O2 | CID 79758 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. nam.confex.com [nam.confex.com]
- 5. spectrabase.com [spectrabase.com]
- 6. US20150025279A1 - Process for producing dodecane-1,12-diol by reduction of lauryl lactone produced from the oxidation of cyclododecanone - Google Patents [patents.google.com]
- 7. Production of 1-Dodecanol, 1-Tetradecanol, and 1,12-Dodecanediol through Whole-Cell Biotransformation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1,12-Dodecanediol (5675-51-4) 1H NMR [m.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. Synthesis of 1,12-dodecanedioic acid by combining chemocatalysis and biocatalysis: A marriage of convenience or necessity - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
